3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide
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Overview
Description
3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide is a complex organic compound that features a pyrazole ring, a triazolopyrazine moiety, and a pyrrolidine ring attached to a benzamide core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been reported to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have shown to inhibit c-met kinase . Kinase inhibitors typically work by binding to the kinase, thereby preventing it from phosphorylating other proteins that would promote cell proliferation and survival.
Biochemical Pathways
C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the pi3k/akt and mapk pathways, which regulate cell growth and survival .
Result of Action
Inhibition of c-met kinase by similar compounds has been associated with anti-tumor activity, as evidenced by reduced cell proliferation in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazolopyrazine intermediates, which are then coupled with a pyrrolidine derivative. The final step involves the formation of the benzamide linkage.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions.
Synthesis of Triazolopyrazine Moiety: This involves the reaction of pyrazine derivatives with azides under thermal or catalytic conditions to form the triazole ring.
Coupling with Pyrrolidine: The triazolopyrazine intermediate is then coupled with a pyrrolidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Benzamide Linkage: The final step involves the reaction of the coupled intermediate with benzoyl chloride to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidized Derivatives: Formation of hydroxylated or ketone derivatives.
Reduced Forms: Formation of alcohols or amines.
Substituted Derivatives: Formation of various substituted benzamides.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Exhibits high thermal stability and low sensitivity, making it a competitive energetic material.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: Used in the development of high-energy materials.
Uniqueness
3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide stands out due to its unique combination of a pyrazole ring, triazolopyrazine moiety, and pyrrolidine ring, which confer distinct biological activities and chemical properties
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c28-19(14-3-1-4-16(11-14)27-8-2-6-22-27)23-15-5-9-25(12-15)17-18-24-21-13-26(18)10-7-20-17/h1-4,6-8,10-11,13,15H,5,9,12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBBHSNDTFSUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=NC=CN5C4=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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